2,3,5,6-Tetrachloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}benzonitrile
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Overview
Description
2,3,5,6-Tetrachloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}benzonitrile is a complex organic compound characterized by its multiple chlorine substitutions and the presence of a nitrile group. This compound is notable for its unique structure, which includes a secondary amine, a hydroxyl group, and an ether linkage. It has applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
The synthesis of 2,3,5,6-Tetrachloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}benzonitrile typically involves the nucleophilic substitution of chlorine atoms in a tetrachlorinated aromatic ring. The reaction conditions often include the use of a suitable nucleophile, such as an amine, under controlled temperature and solvent conditions. Industrial production methods may involve multi-step synthesis starting from readily available precursors like pyridine derivatives .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the aromatic ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the nitrile group can be reduced to an amine.
Condensation Reactions: The amine group can participate in condensation reactions to form imines or amides.
Common reagents used in these reactions include sodium nitrite, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile .
Scientific Research Applications
2,3,5,6-Tetrachloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}benzonitrile has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachloro-4-{[2-(2-hydroxyethoxy)ethyl]amino}benzonitrile involves its interaction with specific molecular targets. The chlorine atoms and nitrile group make it highly reactive towards nucleophiles, allowing it to form covalent bonds with biological macromolecules. This reactivity can disrupt cellular processes, leading to its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar compounds include other tetrachlorinated aromatic compounds and nitrile-containing molecules. For example:
2,3,5,6-Tetrachloropyridine: Used in the synthesis of agrochemicals.
2,3,5,6-Tetrachlorobenzoquinone: Known for its oxidative properties.
2,3,5,6-Tetrachlorobenzonitrile: Similar structure but lacks the hydroxyethoxyethylamino group.
Properties
CAS No. |
61962-70-7 |
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Molecular Formula |
C11H10Cl4N2O2 |
Molecular Weight |
344.0 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-[2-(2-hydroxyethoxy)ethylamino]benzonitrile |
InChI |
InChI=1S/C11H10Cl4N2O2/c12-7-6(5-16)8(13)10(15)11(9(7)14)17-1-3-19-4-2-18/h17-18H,1-4H2 |
InChI Key |
DSOCFQZDLYTRHD-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCO)NC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |
Origin of Product |
United States |
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